molecular formula C19H23N3O2 B247929 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B247929
M. Wt: 325.4 g/mol
InChI Key: QXHLNCZLBPJOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as EPP, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. EPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the central nervous system, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as arthritis. Additionally, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have antitumor effects, making it a potential therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its versatility. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is relatively simple and yields high purity and high yield of the compound. However, one of the limitations of using 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its potential toxicity. While 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.

Future Directions

There are several future directions for research on 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of research is the development of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine derivatives with improved pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in humans. Finally, the potential therapeutic applications of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in various diseases such as Alzheimer's and Parkinson's disease should be further explored.
Conclusion:
In conclusion, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, or 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, is a valuable tool for studying various biological processes. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects, making it a potential therapeutic agent for various diseases. While further research is needed to determine its safety and efficacy in humans, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has the potential to contribute significantly to the field of scientific research.

Synthesis Methods

The synthesis of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 4-ethoxybenzylamine with 3-pyridinecarboxylic acid, followed by the addition of piperazine. The resulting compound is then purified using column chromatography to obtain pure 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. This method has been widely used in the synthesis of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and has been shown to yield high purity and high yield of the compound.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been used extensively in scientific research due to its ability to modulate various biological processes. One of the most significant applications of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is in the study of the central nervous system. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a valuable tool for studying the mechanisms underlying anxiety and depression. Additionally, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23N3O2/c1-2-24-18-7-5-16(6-8-18)15-21-10-12-22(13-11-21)19(23)17-4-3-9-20-14-17/h3-9,14H,2,10-13,15H2,1H3

InChI Key

QXHLNCZLBPJOCW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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